molecular formula C24H21FN4O4S B253653 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

Cat. No. B253653
M. Wt: 480.5 g/mol
InChI Key: QBASUAXYOLUUJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide, also known as FPMP, is a chemical compound that has gained significant attention in the field of pharmaceutical research. This compound has been extensively studied for its potential application in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide involves the inhibition of various enzymes and proteins involved in disease progression. In cancer cells, 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. In Alzheimer's disease, 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide inhibits the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in cognitive function. This inhibition leads to an increase in acetylcholine levels, improving cognitive function. In Parkinson's disease, 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide inhibits the activity of monoamine oxidase B, an enzyme that breaks down dopamine, a neurotransmitter involved in motor function. This inhibition leads to an increase in dopamine levels, improving motor function.
Biochemical and Physiological Effects:
2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has been shown to have significant biochemical and physiological effects. In cancer cells, 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In Alzheimer's disease, 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide improves cognitive function, reduces oxidative stress, and reduces beta-amyloid plaques. In Parkinson's disease, 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide protects dopaminergic neurons, improves motor function, and reduces oxidative stress. These effects suggest that 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has significant potential as a therapeutic agent for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide in lab experiments include its high purity, stability, and specificity. 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has been extensively studied for its potential therapeutic applications, making it a valuable tool for scientific research. The limitations of using 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide in lab experiments include its high cost, limited availability, and potential toxicity. Researchers must take precautions to ensure the safe handling and use of 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide in lab experiments.

Future Directions

There are several future directions for research on 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide. One area of research is the development of analogs of 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide that have improved therapeutic properties. Another area of research is the optimization of the synthesis method to produce higher yields and purity. Additionally, further research is needed to better understand the mechanism of action of 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide and its potential applications in the treatment of various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide as a therapeutic agent in humans.

Synthesis Methods

The synthesis of 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde to form an intermediate compound. This intermediate compound is then reacted with thiosemicarbazide to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with propionic anhydride to form 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide. The synthesis of 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has been extensively studied for its potential application in the treatment of various diseases. In cancer research, 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has been shown to improve cognitive function and reduce oxidative stress. In Parkinson's disease research, 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has been shown to protect dopaminergic neurons and improve motor function. These findings suggest that 2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide has significant potential as a therapeutic agent for the treatment of various diseases.

properties

Product Name

2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

Molecular Formula

C24H21FN4O4S

Molecular Weight

480.5 g/mol

IUPAC Name

2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide

InChI

InChI=1S/C24H21FN4O4S/c1-3-4-17-13-19(30)29-20(22(31)26-16-9-11-18(33-2)12-10-16)21(34-24(29)28-17)23(32)27-15-7-5-14(25)6-8-15/h5-13H,3-4H2,1-2H3,(H,26,31)(H,27,32)

InChI Key

QBASUAXYOLUUJE-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)N2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC

Canonical SMILES

CCCC1=CC(=O)N2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)OC

Origin of Product

United States

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